1,1,3,3-Tetrachloroacetone

Environmental Toxicology Ecotoxicology Pulp and Paper Effluent

1,1,3,3-Tetrachloroacetone (TCA; CAS 632-21-3) is a symmetrical α-chloroketone with the molecular formula C₃H₂Cl₄O and a molecular weight of 195.86 g/mol. It is a commercially available, polychlorinated compound recognized as a potent mutagen and a versatile intermediate in organic synthesis, notably for its role as a mediator in the hydrogen peroxide epoxidation of olefins.

Molecular Formula C3H2Cl4O
Molecular Weight 195.9 g/mol
CAS No. 632-21-3
Cat. No. B041711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetrachloroacetone
CAS632-21-3
Synonyms1,1,3,3-Tetrachloropropanone;  NSC 137844;  1,1,3,3-Tetrachloro-2-propanone; 
Molecular FormulaC3H2Cl4O
Molecular Weight195.9 g/mol
Structural Identifiers
SMILESC(C(=O)C(Cl)Cl)(Cl)Cl
InChIInChI=1S/C3H2Cl4O/c4-2(5)1(8)3(6)7/h2-3H
InChIKeyDJWVKJAGMVZYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetrachloroacetone (CAS 632-21-3): A Symmetrical Chlorinated Acetone for Specialized Synthetic and Analytical Applications


1,1,3,3-Tetrachloroacetone (TCA; CAS 632-21-3) is a symmetrical α-chloroketone with the molecular formula C₃H₂Cl₄O and a molecular weight of 195.86 g/mol . It is a commercially available, polychlorinated compound recognized as a potent mutagen and a versatile intermediate in organic synthesis, notably for its role as a mediator in the hydrogen peroxide epoxidation of olefins [1].

Why 1,1,3,3-Tetrachloroacetone Cannot Be Replaced by Generic 'Chloroacetones' in Critical Applications


The family of chlorinated acetones exhibits a non-linear relationship between chlorine content and key performance characteristics, making generic substitution scientifically invalid. Data demonstrate that incremental chlorination of the acetone backbone does not produce proportional changes in properties like aquatic toxicity, physical state, or specific reactivity. For instance, while hexachloroacetone (HCA) might be considered a 'higher chlorine' alternative, its fundamentally different acute toxicity profile (e.g., distinct pulmonary effects) and physical properties (e.g., melting point) preclude direct drop-in replacement [1][2]. Therefore, selection must be based on the specific, quantifiable differentiation of each homologue for its intended use case.

Quantitative Differentiation of 1,1,3,3-Tetrachloroacetone (CAS 632-21-3) from Key Comparators


Aquatic Toxicity Profile of 1,1,3,3-Tetrachloroacetone vs. Higher and Lower Chlorinated Acetones

In a direct comparative study, the 96-hour LC50 for juvenile rainbow trout (Salmo gairdneri) was determined for a series of chloroacetones. The 1,1,3,3-tetrachloroacetone exhibited an LC50 of 11.0 mg/L, which is intermediate in toxicity between the more toxic 1,1,3-trichloroacetone (2.3 mg/L) and the less toxic pentachloroacetone (25.0 mg/L) and hexachloroacetone (>25 mg/L) [1]. This quantification refutes any assumption of a simple linear relationship between chlorine content and aquatic toxicity.

Environmental Toxicology Ecotoxicology Pulp and Paper Effluent

Comparative Inhalation Toxicology: Distinct Pulmonary Effects of Hexachloroacetone vs. 1,1,3,3-Tetrachloroacetone

A cross-study comparison of acute toxicity data reveals a critical divergence in the mode of toxic action between 1,1,3,3-tetrachloroacetone and hexachloroacetone (HCA). While both compounds cause central nervous system depression at lethal doses, only hexachloroacetone exhibits a prominent feature of pulmonary edema upon inhalation. In contrast, exposure to 1,1,3,3-tetrachloroacetone and other less-chlorinated acetones resulted in only minor or negligible lung-irritant effects [1]. This suggests a different toxicokinetic or mechanistic pathway for HCA that is not shared by TCA.

Inhalation Toxicology Acute Toxicity Pulmonary Edema

Physical State Differentiation: Boiling Point of 1,1,3,3-Tetrachloroacetone vs. Hexachloroacetone

The boiling points of chlorinated acetones increase with molecular weight and chlorine content, but the magnitude of the change is not linear. Authoritative database values show 1,1,3,3-tetrachloroacetone has a boiling point of 180-191 °C [1], whereas the fully chlorinated analog, hexachloroacetone, boils significantly higher at 202-204 °C [2]. This 11-24 °C difference directly impacts process design, energy requirements for distillation, and compound recovery strategies.

Physical Chemistry Process Engineering Solvent Selection

Synthetic Utility: 1,1,3,3-Tetrachloroacetone as an Epoxidation Mediator vs. Hexachloroacetone as a Chlorinating Agent

A key differential application is the use of 1,1,3,3-tetrachloroacetone as a mediator for hydrogen peroxide epoxidation of olefins, a role for which it is described as inexpensive and commercially available [1]. In contrast, the dominant synthetic role for hexachloroacetone is as a chlorinating agent or precursor, not as an epoxidation mediator . This divergence in chemical reactivity (oxygen-transfer mediator vs. electrophilic chlorine donor) is a function of the specific chlorine substitution pattern and redox properties of each molecule, leading to distinct and non-interchangeable synthetic applications.

Organic Synthesis Epoxidation Green Chemistry

Optimal Application Scenarios for 1,1,3,3-Tetrachloroacetone (CAS 632-21-3) Based on Quantitative Differentiation


Environmental Analysis: As a Quantifiable Marker in Pulp and Paper Effluent Studies

1,1,3,3-Tetrachloroacetone serves as a key marker compound in environmental monitoring, particularly for pulp and paper mill effluents. Its intermediate aquatic toxicity (LC50 = 11.0 mg/L) and quantifiable presence in real-world effluent samples (0.4 to 6.9 mg/L detected across eight Canadian pulp mills) provide a specific, measurable target for assessing the impact and fate of chlorination-stage discharges [1]. Its distinct toxicity profile compared to the more toxic trichloro- and less toxic pentachloro- and hexachloro- analogs allows for a nuanced evaluation of effluent hazard.

Medicinal Chemistry and Toxicology: As a Positive Control Mutagen

Due to its established potency as a direct-acting mutagen, 1,1,3,3-tetrachloroacetone is employed as a positive control in genetic toxicology assays [1]. The existence of comparative mutagenicity data in different solvents (e.g., DMSO vs. acetone) further supports its use in understanding solvent interactions and preventing assay artifacts . This role relies on its specific, quantifiable mutagenic activity, distinguishing it from other chloroacetones with varying potencies.

Fine Chemical Synthesis: As an Epoxidation Mediator for Olefins

1,1,3,3-Tetrachloroacetone is the compound of choice for mediating the epoxidation of olefins with hydrogen peroxide, a role for which other chloroacetones are not suitable substitutes [1]. This application leverages its specific ability to transfer oxygen from hydrogen peroxide to an olefinic substrate, a reactivity profile not shared by its more highly chlorinated analog, hexachloroacetone. The process benefits from the commercial availability and established recovery/recycling procedures for the tetrachloroacetone mediator .

Analytical Chemistry: As a Distinct Reference Standard in Halocarbon Analysis

In gas chromatography-mass spectrometry (GC-MS) analysis of complex chlorinated mixtures, such as wastewater, 1,1,3,3-tetrachloroacetone is identified by its distinct mass spectrum and retention time, which are different from its homologues [1]. Its unique boiling point (180-191 °C) and characteristic fragmentation pattern allow for its unambiguous identification and quantification in the presence of other chloroacetones, making it a critical reference standard for environmental and industrial analytical methods.

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